1-[(2,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine
Overview
Description
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenylsulfonyl group and a 4-methoxybenzyl group
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,4-Dimethylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 4-methoxybenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-[(3,4-Dimethylphenyl)sulfonyl]piperazine: This compound has a similar structure but differs in the position of the methyl groups on the phenyl ring.
1-[(2,4-Dimethylphenyl)sulfonyl]-4-benzylpiperazine: This compound lacks the methoxy group on the benzyl ring, which may affect its chemical properties and biological activities.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-16-4-9-20(17(2)14-16)26(23,24)22-12-10-21(11-13-22)15-18-5-7-19(25-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCNPYPKHLCXOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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